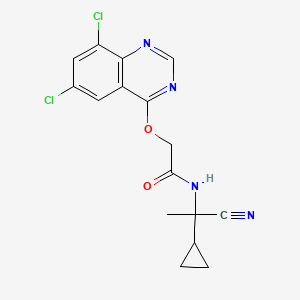
N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer, including lymphoma and leukemia. The compound has shown promising results in preclinical studies, and its synthesis, mechanism of action, and potential applications are currently being investigated.
Mecanismo De Acción
N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide works by inhibiting the activity of several key enzymes involved in cancer cell growth and survival. Specifically, the compound targets the Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K) enzymes, which are known to be important in the development and progression of several types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on BTK and PI3K, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide is its specificity for BTK and PI3K, which makes it a potentially valuable tool for studying the role of these enzymes in cancer cell growth and survival. However, the compound's efficacy and safety in humans are still being investigated, and further studies will be needed to determine its potential limitations and side effects.
Direcciones Futuras
There are several potential future directions for research involving N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide. One area of interest is the development of combination therapies that include this compound and other targeted inhibitors. Another potential direction is the investigation of this compound in combination with immunotherapy agents, which may have synergistic effects in the treatment of cancer. Additionally, further studies will be needed to determine the safety and efficacy of this compound in clinical trials, and to identify potential biomarkers that may predict response to the compound.
Métodos De Síntesis
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide involves several steps, including the reaction of 6,8-dichloroquinazoline-4-amine with ethyl 2-bromoacetate to form 2-(6,8-dichloroquinazolin-4-yl)oxyacetic acid ethyl ester. This intermediate is then reacted with 1-cyano-1-cyclopropane carboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide has been shown to be effective against a variety of cancer cell lines in preclinical studies, including those associated with lymphoma and leukemia. The compound has been shown to inhibit the activity of several important signaling pathways involved in cancer cell growth and survival, including the B-cell receptor and PI3K pathways.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2/c1-16(7-19,9-2-3-9)22-13(23)6-24-15-11-4-10(17)5-12(18)14(11)20-8-21-15/h4-5,8-9H,2-3,6H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIOMQMNRLKLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=NC=NC3=C2C=C(C=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


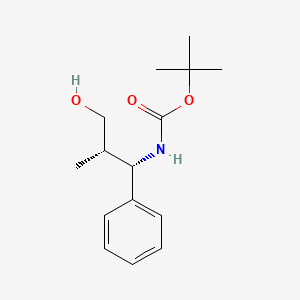
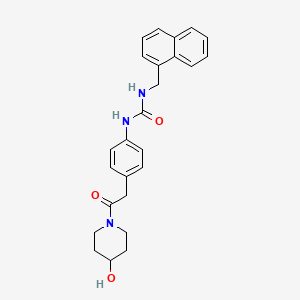
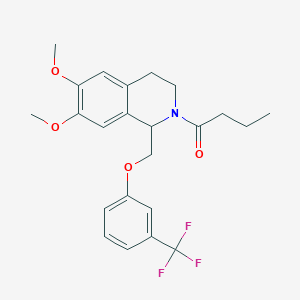

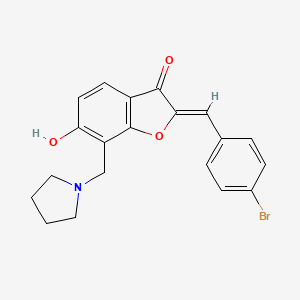
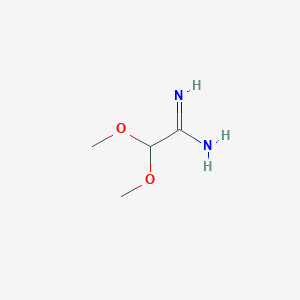
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B2778692.png)
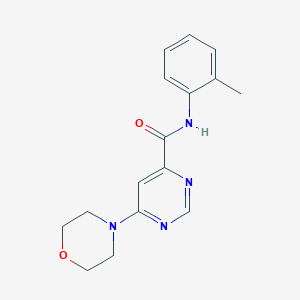
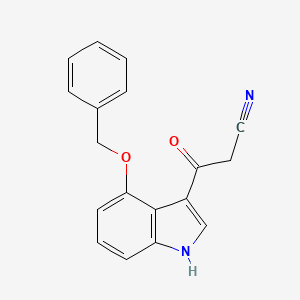
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B2778699.png)

![2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2778702.png)
